(Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
Overview
Description
(Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a fluorophenyl group and a piperazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 2-fluorobenzaldehyde with 4-(4-methylphenyl)piperazine in the presence of a suitable catalyst, such as an acid or base, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
- (Z)-1-(2-BROMOPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
- (Z)-1-(2-IODOPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
Uniqueness
The uniqueness of (Z)-1-(2-FLUOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry research, as fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Properties
IUPAC Name |
(Z)-1-(2-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBTXLYFTYLGOG-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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